

# UPLC-MS/MS protocol for 5-Benzylxy Rosiglitazone-d4 quantification

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## Compound of Interest

Compound Name: 5-Benzylxy Rosiglitazone-d4

Cat. No.: B587339

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## Application Notes and Protocols

Topic: UPLC-MS/MS Protocol for **5-Benzylxy Rosiglitazone-d4** Quantification

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Rosiglitazone is an oral anti-diabetic drug that acts as a selective agonist of peroxisome proliferator-activated receptor-gamma (PPAR- $\gamma$ )[1]. Accurate and sensitive quantification of rosiglitazone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for the quantification of rosiglitazone, utilizing **5-Benzylxy Rosiglitazone-d4** as an internal standard (IS). The method is optimized for high throughput, sensitivity, and selectivity.

## Principle

The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a UPLC system. Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, **5-Benzylxy Rosiglitazone-d4**, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

## Materials and Reagents

- Analytes: Rosiglitazone, **5-BenzylOxy Rosiglitazone-d4** (Internal Standard)
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (LC-MS grade)
- Chemicals: Ammonium formate
- Biological Matrix: Human plasma

## Experimental Protocols

### Standard and Quality Control (QC) Sample Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rosiglitazone and **5-BenzylOxy Rosiglitazone-d4** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the Rosiglitazone stock solution with 50% methanol to prepare working standards for calibration curve (CC) and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the **5-BenzylOxy Rosiglitazone-d4** stock solution with acetonitrile.
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

### Sample Preparation (Protein Precipitation)

- To 100  $\mu$ L of plasma sample (blank, CC, QC, or unknown), add 200  $\mu$ L of the internal standard working solution in acetonitrile.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

## UPLC-MS/MS Instrumentation and Conditions

UPLC System: Waters ACQUITY UPLC or equivalent. Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: UPLC Conditions

Parameter	Value
Column	ACQUITY UPLC BEH C18, 1.7 $\mu$ m, 2.1 x 50 mm or equivalent
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 $\mu$ L
Column Temperature	40 °C
Gradient	10% B to 90% B in 2.0 min, hold for 0.5 min, return to 10% B in 0.1 min, hold for 0.9 min

Table 2: Mass Spectrometer Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temp.	400 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Table 3: MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Rosiglitazone	358.1	135.1	0.1	30	25
5-Benzylxy					
Rosiglitazone-d4	362.1	139.1	0.1	30	25

Note: The MRM transition for **5-Benzylxy Rosiglitazone-d4** is a predicted value based on the structure of rosiglitazone and may require optimization.

## Data Presentation

The following tables summarize typical quantitative data obtained from method validation studies for rosiglitazone, which can be expected for this protocol.

Table 4: Calibration Curve and Linearity

Analyte	Concentration Range (ng/mL)	r <sup>2</sup>
Rosiglitazone	1 - 2000[2]	>0.99

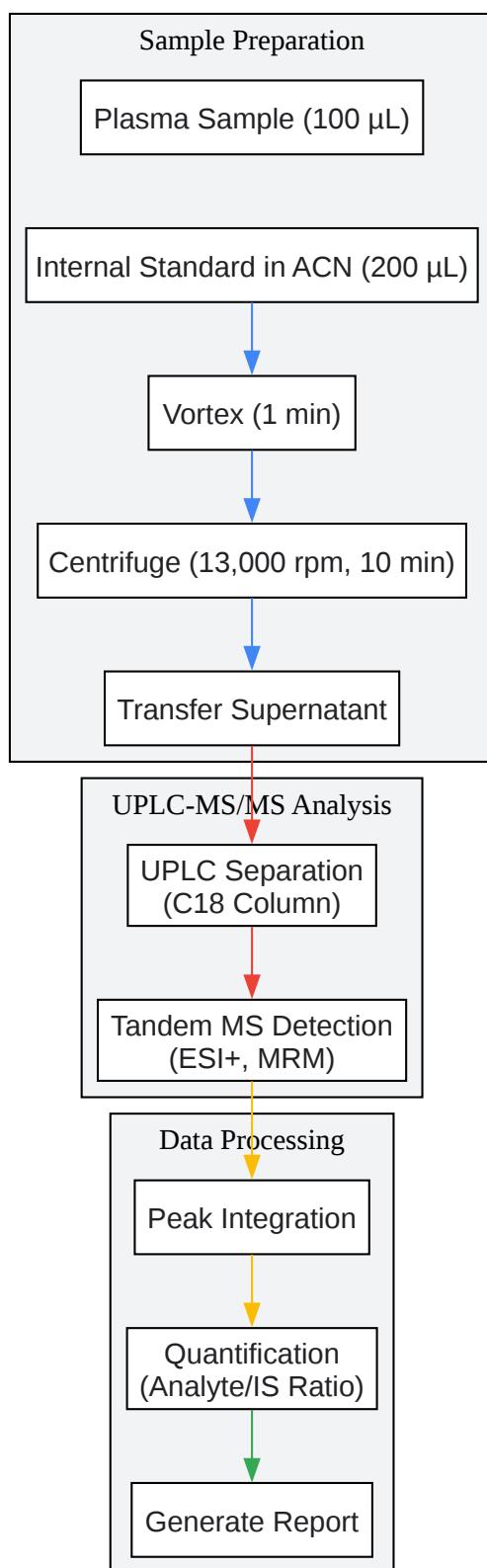
Table 5: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%) Bias)
LLOQ	1.054[3]	<15	<15	±15
Low	2.112[3]	<15	<15	±15
Mid	52.80[3]	<15	<15	±15
High	211.2[3]	<15	<15	±15

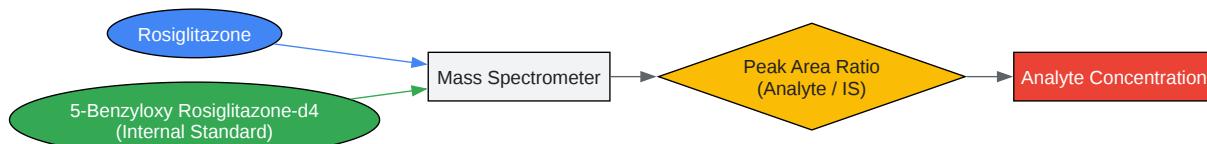
Table 6: Recovery

Analyte	Extraction Recovery (%)
Rosiglitazone	>85%

## Mandatory Visualization

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Caption: Experimental workflow for UPLC-MS/MS quantification of Rosiglitazone.



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